molecular formula C17H17FN4O2 B4435454 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole

5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole

Cat. No. B4435454
M. Wt: 328.34 g/mol
InChI Key: DNEDIIZQLDZMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole is not fully understood. However, it is believed to exert its effects by modulating the activity of specific molecular targets in the body. The compound has been shown to interact with various enzymes, receptors, and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess potent anti-inflammatory and anticancer activity, as well as neuroprotective effects. The compound has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole is its versatility in various lab experiments. The compound can be used in a range of assays, including cell-based assays, biochemical assays, and animal models. Additionally, the compound exhibits good stability and solubility, making it suitable for use in different experimental conditions.
However, a limitation of 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental conditions. Additionally, the compound's mechanism of action is not fully understood, which may limit its application in certain research areas.

Future Directions

There are several future directions for research on 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole. One potential area of investigation is the compound's potential use as a therapeutic agent for various diseases. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Another area of future research is the development of new synthetic methods for 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole. New synthetic routes may improve the yield and purity of the compound, making it more accessible for research and potential therapeutic use.
Finally, future research may focus on the development of new derivatives of 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole. These derivatives may exhibit improved pharmacological properties or target specific disease pathways, making them more suitable for therapeutic use.
Conclusion
In conclusion, 5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential therapeutic applications and to optimize its pharmacological properties.

Scientific Research Applications

5-(3-ethoxy-4-methoxyphenyl)-2-(4-fluorobenzyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant activity against various disease targets, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its potential use as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-2-[(4-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-3-24-16-10-13(6-9-15(16)23-2)17-19-21-22(20-17)11-12-4-7-14(18)8-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEDIIZQLDZMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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